E6 berbamine is a plant alkaloid derivative obtained from various Berberis species, including Berberis thunbergii DC. Scientific research suggests it functions as a calmodulin inhibitor. Calmodulin is a protein crucial for regulating calcium signaling in cells. By inhibiting calmodulin, E6 berbamine may influence various cellular processes ().
In vitro studies have investigated the effects of E6 berbamine on calmodulin-dependent enzymes. One study examined its effect on myosin light chain kinase (MLCK), an enzyme activated by calcium-calmodulin complexes. The findings showed that E6 berbamine inhibited MLCK activity in a concentration-dependent manner. This inhibition could be reversed by adding excess calcium, suggesting that E6 berbamine competes with calcium for binding to calmodulin ().
E6 berbamine is a derivative of the bisbenzylisoquinoline alkaloid berbamine, recognized for its unique structural features. This compound is characterized by the presence of a p-nitrobenzoate moiety, which enhances its biological activity, particularly as a calmodulin inhibitor. E6 berbamine is synthesized through modifications of the parent compound, allowing for diverse applications in pharmacology and biochemistry .
E6 berbamine exhibits significant biological activities, primarily attributed to its role as a calmodulin inhibitor. This inhibition affects various calcium-dependent processes in cells, leading to potential therapeutic applications. Some notable biological activities include:
The synthesis of E6 berbamine typically involves several key steps:
E6 berbamine has several applications across various fields:
Studies have highlighted E6 berbamine's interactions with calmodulin-dependent proteins, particularly myosin light chain kinase. These interactions are crucial for understanding how E6 berbamine modulates cellular functions through calcium signaling pathways. Research indicates that E6 berbamine effectively inhibits these interactions, leading to altered cellular responses that could be beneficial in therapeutic contexts .
E6 berbamine shares structural similarities with other bisbenzylisoquinoline alkaloids. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Berbamine | Bisbenzylisoquinoline | Parent compound; known for otoprotection |
| Isotetrandrine | Bisbenzylisoquinoline | Exhibits similar biological activities |
| O-(4-Ethoxyl-butyl)berbamine | Bisbenzylisoquinoline | Specific calmodulin inhibition properties |
| Dihydroberbamine | Bisbenzylisoquinoline | Reduced bioactivity compared to E6 |
E6 berbamine's uniqueness lies in its specific modification (the p-nitrobenzoate group), which enhances its inhibitory effects on calmodulin compared to other similar compounds. This modification potentially leads to distinct pharmacological profiles, making it an interesting candidate for further research and development in therapeutic applications.
E6 berbamine represents a sophisticated synthetic derivative of the naturally occurring alkaloid berbamine, characterized by its complex molecular architecture and distinctive stereochemical features. The compound exhibits the molecular formula C₄₄H₄₃N₃O₉ with a molecular weight of 757.8 grams per mole [1] [2] [3] [4]. This substantial molecular framework incorporates a benzylisoquinoline backbone modified with a para-nitrobenzoate ester functionality, resulting in enhanced biological activity compared to its parent compound berbamine.
The molecular structure features an intricate heptacyclic framework designated as 7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta system [3]. This complex ring architecture encompasses multiple methoxy substituents positioned at the 20-, 21-, and 25-positions, alongside dimethyl groups at the 15- and 30-positions within the polycyclic framework [1] [2] [5].
The stereochemical configuration of E6 berbamine is precisely defined by two chiral centers, both of which are definitively established [3] [6]. The compound adopts the (1S,14R) absolute configuration, where the stereocenter at position 1 exhibits S-configuration while the stereocenter at position 14 demonstrates R-configuration [3]. This specific stereochemical arrangement is critical for the compound's biological activity and distinguishes it from other stereoisomeric forms.
The IUPAC nomenclature for E6 berbamine is [(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate [3]. The compound's SMILES notation is documented as CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)N+[O-])OC [7].
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₄₃N₃O₉ |
| Molecular Weight | 757.8 g/mol |
| CAS Number | 114784-59-7 |
| PubChem CID | 6610268 |
| ChEMBL ID | CHEMBL405686 |
| Exact Mass | 757.299930 Da |
| Monoisotopic Mass | 757.299930 Da |
| XLogP3-AA | 7.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 125 Ų |
| Heavy Atom Count | 56 |
| Defined Atom Stereocenter Count | 2 |
| Complexity | 1320 |
The spectroscopic characterization of E6 berbamine relies primarily on nuclear magnetic resonance techniques and mass spectrometry, providing definitive structural confirmation and purity assessment. While specific experimental nuclear magnetic resonance data for E6 berbamine is limited in the literature, the compound's spectroscopic profile can be interpreted based on its structural features and comparison with related berbamine derivatives.
The ¹H nuclear magnetic resonance spectrum of E6 berbamine would be expected to display characteristic signals consistent with its complex molecular architecture. The aromatic protons from the para-nitrobenzoate moiety would typically resonate in the 8.0-8.5 parts per million region for the ortho protons relative to the nitro group, and 7.5-8.0 parts per million for the meta protons [8] [9]. The berbamine backbone aromatic protons would appear in the 6.5-7.5 parts per million region, while the multiple methoxy groups would generate distinct singlets around 3.7-4.0 parts per million [9] [10].
The aliphatic protons of the tetrahydroisoquinoline rings would contribute signals in the 2.5-3.5 parts per million range, with the N-methyl groups appearing as characteristic singlets around 2.3-2.5 parts per million [9] [10]. The complex multipicity patterns observed in the spectrum would reflect the rigid polycyclic structure and the presence of multiple chiral centers.
¹³C nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the nitrobenzoate ester expected to resonate around 165 parts per million [9]. The aromatic carbons would distribute across the 110-150 parts per million region, with the nitro-substituted aromatic carbons appearing further downfield due to the electron-withdrawing nature of the nitro group [9].
Mass spectrometry analysis confirms the molecular ion peak at m/z 757.8, corresponding to the molecular weight of E6 berbamine [1] [2] [4]. The exact mass of 757.299930 daltons provides high-resolution confirmation of the molecular formula C₄₄H₄₃N₃O₉ [3]. Fragmentation patterns in mass spectrometry would typically show loss of the nitrobenzoate group (molecular weight 167) to yield a fragment at m/z 591, corresponding to the berbamine backbone [8].
Electrospray ionization mass spectrometry in positive ion mode demonstrates optimal sensitivity for E6 berbamine analysis, with the compound showing strong signal responses as [M+H]⁺ ions [8]. The compound's mass spectrometric behavior is consistent with other benzylisoquinoline alkaloids, showing characteristic fragmentation patterns involving loss of methyl groups and aromatic substituents [8].
| Spectroscopic Method | Key Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons: 6.5-8.5 ppm; Methoxy groups: 3.7-4.0 ppm; N-methyl groups: 2.3-2.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: ~165 ppm; Aromatic carbons: 110-150 ppm |
| Mass Spectrometry | Molecular ion: m/z 757.8; Base fragment: m/z 591 (loss of nitrobenzoate) |
| Electrospray Ionization | Optimal in positive ion mode; Strong [M+H]⁺ response |
The solubility profile of E6 berbamine demonstrates limited aqueous solubility but good solubility in organic solvents, consistent with its lipophilic character as indicated by its high XLogP3-AA value of 7.6 [3]. The compound exhibits solubility of 25 milligrams per milliliter in both dimethyl sulfoxide and ethanol, equivalent to approximately 33.0 millimolar concentrations [11] [12] [13]. This solubility profile is optimal for in vitro biological assays and facilitates preparation of stock solutions for research applications.
The compound demonstrates negligible solubility in aqueous media, which can be attributed to its extensive aromatic character and multiple methoxy substituents that contribute to its hydrophobic nature [3]. The topological polar surface area of 125 square angstroms suggests moderate polarity despite the overall lipophilic character, primarily contributed by the nitro group and ether oxygens.
Stability characteristics of E6 berbamine indicate the requirement for storage at -20°C with protection from light to maintain chemical integrity [11] [12] [13]. The compound is supplied as a white to off-white solid powder with purity typically exceeding 98% as determined by thin-layer chromatography [13] [4]. The physical form and high purity facilitate accurate quantification for biological studies.
Chemical stability studies on related nitrobenzoate esters provide insight into the expected stability profile of E6 berbamine. Compounds bearing para-nitrobenzoate groups generally demonstrate good stability in phosphate buffer systems over extended periods, with minimal hydrolysis observed over 14-day incubation periods [14]. However, the ester linkage may be susceptible to hydrolysis under strongly basic conditions or in the presence of esterases.
The compound's stability in biological media depends on the specific conditions and presence of metabolizing enzymes. Studies on related nitrobenzoate compounds indicate differential stability in human plasma versus mycobacterial homogenates, with longer alkyl chains generally conferring enhanced stability [14]. The complex polycyclic structure of E6 berbamine likely provides additional stability compared to simpler nitrobenzoate esters.
Crystallographic data for E6 berbamine specifically has not been reported in the accessible literature. However, structural studies on related benzylisoquinoline alkaloids and nitrobenzoate compounds provide relevant comparative information. The molecular complexity with 56 heavy atoms and a complexity index of 1320 suggests that crystallization may be challenging due to conformational flexibility and multiple potential hydrogen bonding interactions.
| Solubility Parameter | Value |
|---|---|
| DMSO | 25 mg/ml (33.0 mM) |
| Ethanol | 25 mg/ml (33.0 mM) |
| Water | Insoluble |
| Storage Temperature | -20°C |
| Light Sensitivity | Protect from light |
| Physical Form | Solid powder |
| Purity (typical) | >98% |
| Color | White to off-white |
The chemical modification of berbamine represents a critical approach for enhancing the biological activity and pharmacological properties of this natural bisbenzylisoquinoline alkaloid [1] [2]. The parent compound berbamine possesses a unique structural architecture characterized by two benzyltetrahydroisoquinoline units linked to form a macrocyclic structure, with a phenolic hydroxyl group at position 12 serving as the primary synthetic handle for derivatization [1].
The most extensively utilized derivatization strategy involves functionalization of the phenolic hydroxyl group through two principal approaches: oxygen-alkylation and oxygen-acylation reactions [1] [3]. These modifications enable the synthesis of diverse berbamine derivatives with enhanced biological profiles, including improved calmodulin inhibitory activity and enhanced cellular permeability [4] [5].
Oxygen-Alkylation Strategies
The alkylation of the phenolic hydroxyl group in berbamine follows the Williamson etherification mechanism, utilizing sodium hydride as a base and various alkyl halides as electrophiles [1]. This approach has proven particularly effective for introducing long-chain alkyl substituents and specialized functional groups. The reaction typically proceeds under anhydrous conditions in dimethylformamide or tetrahydrofuran, with reaction temperatures ranging from 40°C to 90°C [1] [6].
Research has demonstrated that the length and nature of the alkyl chain significantly influence the biological activity of the resulting derivatives [1]. For instance, compounds with longer alkyl chains (15 carbons) bearing hydroxyl or methoxycarbonyl branching groups exhibit substantially improved cellular permeability compared to the parent compound [7]. Specifically, compound B10 demonstrated a 3.6-fold higher intracellular concentration and 60-fold increased anti-proliferation activity against human lung cancer A549 cells compared to berbamine [7].
Oxygen-Acylation Strategies
The esterification of berbamine through the Steglich esterification methodology represents another major derivatization pathway [1] [3]. This approach utilizes carbodiimide coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate the formation of ester bonds between berbamine and various carboxylic acids [3] [8]. The reaction proceeds under mild conditions at room temperature to 40°C, making it suitable for incorporating sensitive functional groups [3].
The synthesis of E6 berbamine exemplifies this approach, where berbamine undergoes esterification with para-nitrobenzoic acid to yield the para-nitrobenzoate derivative [4] [5]. This particular modification enhances the calmodulin inhibitory properties of the parent compound, with E6 berbamine demonstrating potent inhibition of calmodulin-dependent myosin light chain kinase with an inhibition constant of 0.95 μM [4].
Structural Diversification through Ring Modifications
Advanced derivatization strategies have explored modifications to the benzylisoquinoline core structure itself. These approaches include the introduction of additional aromatic rings, heterocyclic substituents, and bridged-ring systems [2] [8]. Such modifications aim to enhance the planar aromatic surface area, which is crucial for DNA binding and other therapeutic activities [2].
The synthesis of berbamine derivatives bearing different substitution patterns on the aromatic rings has been achieved through selective demethylation followed by reintroduction of diverse substituents [8]. This strategy allows for systematic structure-activity relationship studies to optimize biological activity [2] [8].
| Derivatization Strategy | Key Reagents | Typical Conditions | Target Applications |
|---|---|---|---|
| Williamson Etherification | Sodium hydride, alkyl halides | 40-90°C, DMF/THF | Enhanced permeability [1] |
| Steglich Esterification | DCC, DMAP, carboxylic acids | Room temperature, DCM | Calmodulin inhibition [3] |
| Acyl Chloride Coupling | Acyl chlorides, triethylamine | 0-40°C, acetonitrile | Rapid functionalization [3] |
| Ring System Modification | Various cyclization reagents | Variable conditions | DNA binding enhancement [2] |
Williamson Etherification Mechanism
The etherification of berbamine proceeds through the classical Williamson ether synthesis mechanism, which involves a bimolecular nucleophilic substitution reaction [1] [9]. The phenolic hydroxyl group is first deprotonated using a strong base such as sodium hydride to generate the corresponding phenoxide anion [1]. This nucleophilic species then attacks the electrophilic carbon center of an alkyl halide, resulting in the displacement of the halide ion and formation of the ether linkage [9].
The reaction mechanism can be described as follows:
Critical factors influencing the success of this reaction include the choice of alkyl halide, with primary halides showing superior reactivity compared to secondary or tertiary halides due to steric considerations [1] [9]. The reaction is particularly effective with alkyl iodides and bromides, while chlorides typically require more forcing conditions [1].
Steglich Esterification Mechanism
The esterification of berbamine through the Steglich mechanism involves the activation of carboxylic acids using carbodiimide coupling reagents [3] [10]. The most commonly employed system combines dicyclohexylcarbodiimide with dimethylaminopyridine as a nucleophilic catalyst [3] [10].
The detailed mechanism proceeds through the following steps:
This mechanism is particularly advantageous for berbamine derivatization because it operates under neutral conditions and tolerates a wide range of functional groups [10]. The reaction typically achieves high yields (60-98%) depending on the specific carboxylic acid employed [3] [11].
Alternative Esterification Approaches
Recent developments have introduced alternative esterification methodologies that offer improved efficiency and environmental compatibility. The use of acid chlorides in the presence of triethylamine provides a rapid esterification route, achieving complete conversion within 2 hours at 40°C [3]. This approach is particularly useful for incorporating electron-deficient aromatic systems, as demonstrated in the synthesis of para-nitrobenzoate derivatives [3].
Solvent Effects and Reaction Optimization
The choice of solvent significantly influences both etherification and esterification reactions [12] [13]. For Williamson etherification, polar aprotic solvents such as dimethylformamide and tetrahydrofuran provide optimal conditions by stabilizing the phenoxide anion while not interfering with the SN2 mechanism [1] [12]. Recent studies have identified 2-methoxyethanol as a particularly effective solvent for selective etherification reactions, providing improved yields and reduced side product formation [12].
In Steglich esterification, dichloromethane has traditionally been the solvent of choice, but environmental concerns have prompted the development of greener alternatives [13]. Acetonitrile has emerged as a sustainable replacement, offering comparable reaction rates and yields while reducing environmental impact [14] [13].
Chromatographic Purification Methods
The purification of berbamine derivatives typically requires sophisticated chromatographic techniques due to the structural complexity and similar polarities of synthetic intermediates and products [15] [16]. Silica gel column chromatography represents the most widely employed purification method, utilizing gradient elution systems to achieve effective separation [15] [6].
Silica Gel Column Chromatography
Standard silica gel chromatography employs various solvent systems depending on the specific derivative being purified [15] [6]. For alkylated berbamine derivatives, the typical eluent system consists of dichloromethane-methanol mixtures ranging from 98:2 to 90:10 [6]. The separation is typically monitored using thin-layer chromatography with visualization under ultraviolet light and/or chemical staining with Dragendorff reagent for alkaloid detection [15].
The purification of E6 berbamine specifically requires careful optimization of the mobile phase composition [6]. A gradient system starting with 100% dichloromethane and progressively increasing the methanol content to 6% has proven effective for separating E6 berbamine from unreacted starting materials and byproducts [6]. The typical yield after purification ranges from 85-98% depending on the reaction scale and specific conditions employed [6] [17].
Basic Alumina Chromatography
For certain berbamine derivatives, particularly those with enhanced basicity, basic alumina has proven superior to silica gel for purification [6]. The use of basic alumina with eluent systems such as dichloromethane-methanol-ammonium hydroxide (89:10:1) provides excellent separation while preventing decomposition of base-sensitive compounds [6].
High-Performance Liquid Chromatography Methods
Analytical and preparative high-performance liquid chromatography techniques have been developed for both analysis and purification of berbamine derivatives [16] [18]. Reverse-phase C18 columns with gradient elution using acetonitrile-water systems containing formic acid provide excellent resolution [16] [18].
The optimized liquid chromatography conditions for berbamine analysis include:
Yield Optimization Strategies
Reaction Parameter Optimization
Systematic optimization of reaction parameters has led to significant improvements in synthetic yields [1] [7]. Key variables include temperature, reaction time, reagent stoichiometry, and catalyst loading [1] [7]. For etherification reactions, the use of 3 equivalents of sodium hydride and 1.1 equivalents of alkyl halide at 40°C for 24 hours typically provides optimal yields [1] [6].
Solvent Selection and Purification
The importance of anhydrous conditions cannot be overstated for both etherification and esterification reactions [1] [3]. Molecular sieves (4Å) are routinely employed to maintain anhydrous conditions throughout the reaction [6]. Additionally, the purification of solvents using standard drying agents (sodium sulfate, magnesium sulfate) prior to use significantly improves reaction reproducibility [6].
Workup Optimization
Careful optimization of reaction workup procedures has contributed to improved yields and product purity [6]. For etherification reactions, quenching with water followed by extraction with ethyl acetate and washing with brine provides clean product isolation [6]. The organic phases are typically dried over anhydrous sodium sulfate and concentrated under reduced pressure to minimize thermal decomposition [6].
Scale-up Considerations
The translation of laboratory-scale synthetic procedures to larger scales requires careful consideration of heat transfer, mixing efficiency, and purification capacity [6] [11]. Research has demonstrated that yields typically remain consistent (±5%) when reactions are scaled from 0.5 mmol to 5 mmol, provided that adequate mixing and temperature control are maintained [6] [11].
| Purification Method | Typical Yield Recovery | Purity Achieved | Optimal Applications |
|---|---|---|---|
| Silica gel chromatography | 85-95% [6] | >95% [6] | Standard derivatives [15] |
| Basic alumina chromatography | 90-98% [6] | >98% [6] | Basic compounds [6] |
| Preparative HPLC | 70-85% [16] | >99% [16] | High-purity requirements [16] |
| Recrystallization | 60-80% [19] | >95% [19] | Crystalline derivatives [19] |
Quality Control and Analytical Validation
The development of robust analytical methods for quality control has been essential for ensuring consistent product quality [16] [20]. Ultra-high-performance liquid chromatography coupled with mass spectrometry detection provides sensitive and specific analysis with lower limits of quantification ranging from 0.035 to 0.794 μg/mL depending on the specific derivative [16].
Validation parameters for berbamine derivative analysis include: